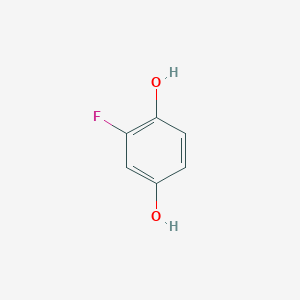

2-Fluorobenzene-1,4-diol

Description

The exact mass of the compound 2-Fluorobenzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorobenzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMXWZYFIFOCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342436 | |

| Record name | 2-fluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55660-73-6 | |

| Record name | 2-fluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55660-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanistic Pathways for 2-Fluorobenzene-1,4-diol Synthesis

Executive Summary & Strategic Utility

2-Fluorobenzene-1,4-diol (2-fluorohydroquinone) is a critical scaffold in medicinal chemistry, serving as a bioisostere for hydroquinone to modulate metabolic stability and redox potential. The introduction of fluorine at the ortho position to a hydroxyl group alters the pKa (acidity) and lipophilicity (

Synthesizing this moiety presents a specific chemoselectivity challenge: Redox Susceptibility. Hydroquinones are easily oxidized to quinones. Direct electrophilic fluorination of free hydroquinone often yields complex mixtures of oxidized byproducts (benzoquinones) rather than the desired fluorinated arene.

This guide details two high-fidelity synthetic routes that circumvent these issues:

-

The Protected Electronic Route (Gold Standard): Electrophilic fluorination of 1,4-dimethoxybenzene using Selectfluor™, followed by Lewis-acid mediated demethylation.

-

The Rearrangement Route (Green Alternative): Dakin oxidation of 3-fluoro-4-hydroxybenzaldehyde.

Route A: Electrophilic Fluorination via Selectfluor™

Best for: High purity, late-stage functionalization, and laboratory-scale precision.

This route utilizes 1,4-dimethoxybenzene as the substrate. Methyl protection prevents the oxidation of the electron-rich aromatic ring into a quinone during the fluorination step.

Mechanistic Deep Dive: The SET vs. Polar Pathway

The reaction between electron-rich aromatics and Selectfluor™ (F-TEDA-BF

-

Charge Transfer Complex: The

-system of the arene donates electron density to the N-F -

SET Event: An electron is transferred from the arene to the Selectfluor cation, generating an Arene Radical Cation and a Selectfluor Radical .

-

Fluorine Transfer: The radical recombination occurs rapidly, forming the

-complex (Wheland Intermediate). -

Re-aromatization: Loss of a proton restores aromaticity.

Visualization of the Mechanism

The following diagram illustrates the SET pathway, highlighting the radical cation intermediate that dictates the regioselectivity ortho to the alkoxy groups.

Experimental Protocol

Step 1: Fluorination

-

Reagents: 1,4-Dimethoxybenzene (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (MeCN).

-

Conditions: 0°C to Room Temperature (RT), 12 hours.

Step 2: Demethylation

-

Reagents: Boron Tribromide (

) (2.5 eq), Dichloromethane (DCM). -

Conditions: -78°C

RT.

| Parameter | Specification | Rationale |

| Solvent (Step 1) | Acetonitrile | Polar solvent stabilizes the charged transition states and solubilizes Selectfluor. |

| Temperature (Step 2) | -78°C Start | |

| Quench | Methanol (slow) | Exothermic destruction of borate esters formed during demethylation. |

Route B: Dakin Oxidation

Best for: Scalability, cost-efficiency, and avoiding halogenated solvents.

This route leverages the Dakin Oxidation , a variant of the Baeyer-Villiger oxidation, to convert an aldehyde directly into a phenol.[1] The starting material, 3-fluoro-4-hydroxybenzaldehyde , is commercially available and relatively inexpensive.

Mechanistic Deep Dive: The Criegee-Type Rearrangement

The mechanism is strictly anionic and relies on the nucleophilicity of the hydroperoxide anion (

-

Nucleophilic Attack:

attacks the aldehyde carbonyl carbon. -

Tetrahedral Intermediate: Formation of a peroxide adduct.

-

Aryl Migration (Key Step): The electron-rich aromatic ring migrates to the oxygen of the peroxide bond, expelling hydroxide (

). This follows the migratory aptitude rule: -

Hydrolysis: The resulting formate ester is rapidly hydrolyzed in the basic medium to yield the phenoxide.

Visualization of the Mechanism

This pathway highlights the critical [1,2]-aryl shift that drives the oxidation.

Experimental Protocol

-

Substrate: 3-Fluoro-4-hydroxybenzaldehyde.

-

Reagents: 30%

(1.2 eq), NaOH (2.0 eq), Water/THF mixture. -

Conditions: 0°C

RT, 2-4 hours.

Protocol Steps:

-

Dissolve aldehyde in THF/Water.

-

Add NaOH solution (color change to yellow/orange due to phenoxide formation).

-

Add

dropwise at 0°C. Caution: Exothermic. -

Monitor disappearance of aldehyde peak (TLC/HPLC).

-

Acidify with HCl to precipitate the diol or extract with Ethyl Acetate.

Comparative Analysis & Recommendations

The choice of method depends on the available starting materials and the scale of synthesis.

| Feature | Route A: Selectfluor™ | Route B: Dakin Oxidation |

| Atom Economy | Lower (Loss of 2x Me, use of heavy Selectfluor) | High (Only formate loss) |

| Cost | High (Selectfluor & | Low ( |

| Safety | ||

| Selectivity | High (directed by -OMe groups). | High (defined by aldehyde position). |

| Recommendation | Use for Medicinal Chemistry (mg to g scale) where purity is paramount. | Use for Process Chemistry (kg scale) to minimize waste and cost. |

References

-

Selectfluor Mechanism & Utility

- Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

-

Selectfluor Mediated Functionalization (SET Pathway)

- Stavber, S., et al. (2013).

-

Demethylation with BBr3

- McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.

-

Dakin Oxidation Mechanism

- Hocking, M. B., et al. (1982). Kinetic studies of the Dakin oxidation of o- and p-hydroxyacetophenones. Canadian Journal of Chemistry.

-

Synthesis of Fluorinated Building Blocks

- D. O'Hagan. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Fluorobenzene-1,4-diol (also known as 2-fluorohydroquinone), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in drug development and chemical research. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of 2-Fluorobenzene-1,4-diol and its spectral characteristics.

Molecular Structure and Its Spectroscopic Implications

2-Fluorobenzene-1,4-diol possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic properties. The presence of two electron-donating hydroxyl (-OH) groups and one electron-withdrawing fluorine (-F) atom creates a distinct electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₆H₅FO₂ Molecular Weight: 128.10 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Fluorobenzene-1,4-diol, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the hydroxyl protons.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 2-Fluorobenzene-1,4-diol is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine atom and the electron-donating nature of the hydroxyl groups.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic CH | 6.5 - 7.5 | Multiplet | |

| Hydroxyl OH | 4.0 - 6.0 | Broad Singlet |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or acetone-d₆ are suitable for dissolving 2-Fluorobenzene-1,4-diol and will allow for the observation of the hydroxyl protons. The chemical shift of the -OH protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

Interpretation:

-

Aromatic Protons: The aromatic region will display a complex multiplet pattern due to spin-spin coupling between the protons and the fluorine atom. The electron-withdrawing fluorine atom will generally deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating hydroxyl groups will shield the other ring protons, shifting them upfield.

-

Hydroxyl Protons: The hydroxyl protons typically appear as a broad singlet. The broadness is a result of chemical exchange with residual water in the solvent and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached fluorine and hydroxyl groups. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹⁹F, spin I = ½).[4]

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-F | 150 - 165 | Doublet |

| C-OH | 140 - 155 | Singlet or small doublet |

| Aromatic CH | 110 - 130 | Doublet or Singlet |

Causality Behind Experimental Choices: Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing C-H coupling. However, C-F coupling will remain, providing valuable structural information. The magnitude of the C-F coupling constants (J-coupling) decreases with the number of bonds separating the carbon and fluorine atoms.

Interpretation:

-

Carbon Bearing Fluorine (C-F): This carbon will appear as a large doublet due to one-bond coupling with the fluorine atom. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Carbons Bearing Hydroxyl Groups (C-OH): These carbons will also be shifted downfield, though to a lesser extent than the C-F carbon. They may show small two- or three-bond coupling to the fluorine atom.

-

Aromatic CH Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the relative positions of the substituents. They will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant depending on the number of bonds separating them.

dot graph "NMR_Interpretation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for NMR analysis of 2-Fluorobenzene-1,4-diol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 2-Fluorobenzene-1,4-diol:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3550 (broad) | O-H stretch | Phenolic -OH (H-bonded) |

| 3000-3100 | C-H stretch | Aromatic |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Phenol |

| 1000-1100 | C-F stretch | Aryl fluoride |

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation. The sample is simply brought into contact with an ATR crystal.

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.

-

Aromatic C-H Stretch: Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range corresponds to the C-O stretching of the phenolic hydroxyl groups.

-

C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1000-1100 cm⁻¹ region.

dot graph "IR_Analysis_Logic" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Relationship between functional groups and IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For 2-Fluorobenzene-1,4-diol, electron ionization (EI) is a common method.

Key Mass Spectral Data:

| m/z | Interpretation |

| 128 | Molecular ion (M⁺) |

| 80 | [M - H₂O - F]⁺ or other fragmentation |

| 52 | Further fragmentation |

Data sourced from PubChem.[4]

Causality Behind Experimental Choices: Electron ionization is a "hard" ionization technique that leads to significant fragmentation. This fragmentation pattern can be used as a fingerprint for the molecule and to deduce its structure.

Interpretation:

-

Molecular Ion (m/z 128): The peak at m/z 128 corresponds to the molecular weight of 2-Fluorobenzene-1,4-diol, confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation of substituted aromatic compounds can be complex. The observed fragments at m/z 80 and 52 likely arise from the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen fluoride (HF), followed by rearrangement of the aromatic ring. A plausible fragmentation pathway could involve the initial loss of a fluorine atom or a hydroxyl group, followed by further fragmentation of the resulting cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Fluorobenzene-1,4-diol for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid 2-Fluorobenzene-1,4-diol sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

-

-

Ionization and Analysis:

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectroscopic data of 2-Fluorobenzene-1,4-diol provides a detailed fingerprint of its molecular structure. The interplay of the hydroxyl and fluorine substituents creates a unique and predictable pattern in its NMR, IR, and mass spectra. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently identify and characterize this important chemical entity in their work. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, professionals in drug development and related fields can ensure the quality and integrity of their research and products.

References

-

PubChem. 2-Fluorobenzene-1,4-diol | C6H5FO2 | CID 581766. [Link]

-

Chemsrc. 2-Fluorobenzene-1,4-diol | CAS#:55660-73-6. [Link]

Sources

Comprehensive Technical Guide: Mass Spectrometry of 2-Fluorobenzene-1,4-diol

This guide details the mass spectrometric analysis of 2-Fluorobenzene-1,4-diol (also known as 2-fluorohydroquinone). It is designed for researchers requiring high-fidelity detection of this compound, particularly in the context of metabolic profiling of fluorinated pharmaceuticals or environmental degradation studies.

Executive Summary & Chemical Context

2-Fluorobenzene-1,4-diol (CAS: 55660-73-6) is a critical metabolite often observed in the degradation pathways of fluorinated aromatics (e.g., fluorobenzene) and as a Phase I metabolite of fluorinated therapeutic agents.

Its analysis is complicated by two factors:

-

Redox Instability: Like all hydroquinones, it rapidly oxidizes to 2-fluoro-1,4-benzoquinone upon exposure to air or high pH, leading to signal loss and artifact formation.[1]

-

Isomeric Complexity: It must be chromatographically distinguished from its constitutional isomers, such as 3-fluorocatechol (1,2-diol) and 4-fluororesorcinol (1,3-diol).[1]

This guide provides validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , emphasizing sample stabilization and mechanistic fragmentation interpretation.

Physicochemical Profile & Ionization Strategy[2][3]

| Property | Value | MS Implication |

| Molecular Formula | C₆H₅FO₂ | MW = 128.10 Da |

| pKa (approx) | ~9.4 (OH) | Ionizes readily in ESI Negative Mode ([M-H]⁻). |

| LogP | ~1.2 | Retains well on C18; suitable for Reverse Phase LC.[1] |

| Boiling Point | High / Labile | Requires Derivatization (TMS) for GC-MS to prevent thermal degradation.[1] |

| Redox Potential | Low | Requires antioxidant during sample prep to prevent oxidation to quinone (MW 126).[1] |

Sample Preparation: The Stabilization Protocol

Critical Control Point: The primary cause of analytical failure is the oxidation of the diol functionality. The following "Quench & Stabilize" workflow is mandatory for quantitative accuracy.

Stabilization Buffer (Antioxidant Mix)

Prepare a solution of 0.1% (w/v) Ascorbic Acid and 0.05% (w/v) EDTA in water.[1]

-

Mechanism: Ascorbic acid acts as a sacrificial reductant; EDTA chelates metal ions (Fe³⁺/Cu²⁺) that catalyze autoxidation.[1]

Extraction Workflow (Biological Matrix)[1]

-

Aliquot: Transfer 100 µL of plasma/urine into a tube containing 10 µL of Stabilization Buffer.

-

Precipitation: Add 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Hydroquinone-d6).

-

Vortex/Spin: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to a fresh vial.

-

For LC-MS: Inject directly or dilute with water.

-

For GC-MS: Evaporate to dryness under N₂ and proceed to derivatization.

-

GC-MS Analysis (Electron Impact)

Direct injection of the underivatized diol leads to poor peak shape and thermal oxidation. Silylation is the industry standard.[1]

Derivatization Protocol (TMS)[1][4][5]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure:

GC-MS Parameters[1]

-

Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

-

Source Temp: 230°C.

Fragmentation Interpretation (EI, 70 eV)

The Bis-TMS derivative (MW 272) follows a predictable fragmentation pattern useful for structural confirmation.[1]

| m/z | Ion Identity | Mechanistic Origin |

| 272 | [M]⁺ | Molecular Ion (Stable aromatic system). |

| 257 | [M - 15]⁺ | Loss of methyl group (•CH₃) from TMS.[1] Diagnostic for TMS derivatives. |

| 143 | [C₇H₁₆OSi]⁺ | Loss of TMSO• (Rearrangement). |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (Base peak in many TMS spectra). |

LC-MS/MS Analysis (ESI Negative Mode)

Liquid Chromatography is preferred for high-throughput quantification as it avoids derivatization.

LC Conditions[1][6]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI-)

The compound ionizes via deprotonation.[1] The fluorine atom exerts an inductive effect, slightly increasing acidity compared to hydroquinone.[1]

MRM Transitions & Fragmentation Pathway

In the collision cell (CID), the deprotonated ion undergoes characteristic neutral losses.[1]

| Transition (m/z) | Collision Energy (eV) | Fragment Structure | Mechanism |

| 127.0 → 107.0 | 15 - 20 | [M-H-HF]⁻ | Diagnostic: Loss of Hydrogen Fluoride (20 Da). Specific to fluorophenols with ortho/para H availability.[1] |

| 127.0 → 83.0 | 25 - 30 | [C₄H₃O₂]⁻ | Ring contraction/cleavage (Loss of CO + HF sequences). |

| 127.0 → 99.0 | 20 | [M-H-CO]⁻ | Loss of Carbon Monoxide (28 Da). Typical phenol fragmentation.[1] |

Visualization of Analytical Logic

Diagram 1: Analytical Decision Workflow

This flowchart guides the user through the critical decision-making process based on sample type and sensitivity needs.

Caption: Workflow for selecting the optimal MS modality based on matrix complexity and analytical goals.

Diagram 2: ESI(-) Fragmentation Pathway

Proposed mechanism for the collision-induced dissociation (CID) of the [M-H]⁻ ion.

Caption: Primary fragmentation pathways in ESI negative mode showing competitive loss of HF and CO.

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of Hydroquinone derivatives. National Institute of Standards and Technology. [Link]

-

Agilent Technologies. (2020).[1] Determination of Phenolic Compounds in Water by LC/MS/MS in Negative Ion Mode.[1] Application Note 5990-XXXX.[1] [Link]

-

Murphy, R. C., et al. (2019).[1] Mass Spectrometry of Lipids and Oxidized Metabolites.[1] Journal of Lipid Research. [Link]

-

ResearchGate. (2012).[1] Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate.[3][Link]

Sources

- 1. massbank.eu [massbank.eu]

- 2. Study of the characteristic fragmentation behavior of hydroquinone glycosides by electrospray ionization tandem mass spectrometry with optimization of collision energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 2-Fluorobenzene-1,4-diol: A Computational Guide

Topic: Theoretical Studies on the Electronic Structure of 2-Fluorobenzene-1,4-diol Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists (Redox Systems).

Executive Summary

2-Fluorobenzene-1,4-diol (2-Fluorohydroquinone) represents a critical scaffold in both medicinal chemistry—as a bioisostere of hydroquinone with modulated metabolic stability—and in energy storage, specifically for organic redox flow batteries (ORFBs). The introduction of a fluorine atom at the ortho position induces significant electronic perturbations through inductive withdrawal (

This guide outlines a rigorous, self-validating computational framework to characterize these electronic features. It moves beyond standard "black-box" calculations, emphasizing the causal link between method selection (functional/basis set) and physical accuracy.

Computational Methodology (The Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the subtle intramolecular

2.1. Level of Theory Selection

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Causality: Standard B3LYP fails to accurately describe long-range dispersion forces and intramolecular hydrogen bonding. The

B97X-D functional includes long-range corrections and empirical dispersion, critical for accurate conformer ranking [1].

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Causality: Diffuse functions (++) are non-negotiable for this system. The phenolic hydroxyl groups are acidic; accurate description of the electron density tail (especially for the conjugate base/anion forms) requires diffuse functions to prevent artificial confinement of the electron cloud [2].

-

-

Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) .

-

Context: Gas-phase calculations are irrelevant for biological or battery applications. Water (

) or Acetonitrile (

-

2.2. Workflow Diagram

The following DOT diagram illustrates the logical progression from conformational search to spectral validation.

Caption: Step-by-step computational workflow for characterizing 2-fluorohydroquinone, ensuring ground state verification before property extraction.

Geometric & Electronic Analysis

3.1. Conformational Landscape & Intramolecular H-Bonding

Unlike hydroquinone, the 2-fluoro derivative lacks symmetry. You must analyze three primary rotamers based on the orientation of the hydroxyl protons relative to the fluorine atom.

-

Conformer A (cis-cis): Both OH groups oriented toward the F (Sterically crowded, high energy).

-

Conformer B (cis-trans):

-OH H-bonded to F; -

Conformer C (trans-trans): Both OH groups oriented away from F.

Critical Insight: The

3.2. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (

-

HOMO: Localized on the

-system of the benzene ring and the lone pairs of the oxygen atoms. -

LUMO: Delocalized over the ring, but significantly lowered in energy compared to hydroquinone due to the electron-withdrawing nature of Fluorine.

-

Trend: Fluorine substitution typically increases the ionization potential (lowers HOMO energy) and increases electron affinity (lowers LUMO energy).

Table 1: Representative Electronic Parameters (Theoretical Trends)

| Parameter | Hydroquinone (Ref) | 2-Fluorohydroquinone (Predicted) | Interpretation |

| Symmetry | Loss of inversion center. | ||

| Dipole Moment (Debye) | ~0.0 | 1.5 - 2.2 | Polarity increases due to C-F bond. |

| HOMO Energy (eV) | -5.40 | -5.65 | Harder to oxidize (higher redox potential). |

| LUMO Energy (eV) | -0.60 | -1.10 | More susceptible to nucleophilic attack. |

| Gap ( | 4.80 | 4.55 | Slightly more reactive; red-shifted absorption. |

(Note: Values are illustrative of B3LYP/6-311++G(d,p) level trends; actual values vary by solvent model.)

Reactivity Descriptors & Spectral Validation

4.1. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking and reactivity.

-

Negative Regions (Red): Concentrated around the Fluorine atom and Oxygen lone pairs. These are sites for electrophilic attack.

-

Positive Regions (Blue): Concentrated on the Hydroxyl protons.

-

The "Fluorine Effect": The region of the ring para to the fluorine often becomes more positive (electron-deficient) due to the inductive effect, making it a target for nucleophilic attack (e.g., in metabolic degradation).

4.2. Vibrational Spectroscopy (IR/Raman)

To validate your geometry, compare calculated frequencies with experimental IR data.

-

Stretch: The formation of an intramolecular H-bond (

- Stretch: A strong, characteristic band appears in the 1100–1250 cm⁻¹ region [4].

Protocol for Scaling: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. Apply a scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) before comparison [5].

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics. Link

-

Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. Link

-

Ramoji, A., Yenagi, J., & Tonannavar, J. (2008). 2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link

Technical Guide: Solubility Profile & Purification of 2-Fluorobenzene-1,4-diol

Executive Summary

2-Fluorobenzene-1,4-diol (CAS: 55660-73-6), also known as 2-fluorohydroquinone, serves as a critical bioisostere in medicinal chemistry.[1][2] The introduction of the fluorine atom at the ortho position relative to a hydroxyl group fundamentally alters the physicochemical landscape compared to its parent compound, hydroquinone.

This guide provides a technical analysis of its solubility behavior, driven by the electronic withdrawal and lipophilic shift induced by fluorination. It details solvent compatibility, thermodynamic expectations, and validated protocols for solubility determination and recrystallization.

Part 1: Physicochemical Foundation

To predict and manipulate the solubility of 2-Fluorobenzene-1,4-diol, one must understand how the fluorine substituent perturbs the crystal lattice and solvation energy of the hydroquinone scaffold.

Comparative Physicochemical Profile

| Property | Hydroquinone (Parent) | 2-Fluorobenzene-1,4-diol | Impact of Fluorination |

| Molecular Weight | 110.11 g/mol | 128.10 g/mol | Increased mass/density. |

| Melting Point | 172 °C | 121–125 °C | Lattice Disruption: The F-atom disrupts the efficient H-bonding network of the parent, significantly lowering the energy required to break the crystal lattice. |

| LogP (Lipophilicity) | 0.59 | ~1.27 | Lipophilic Shift: Increased solubility in non-polar organic solvents (ethers, chlorinated solvents). |

| pKa (Phenolic OH) | 9.9 | ~9.4 | Acidity Increase: Electron withdrawal by F stabilizes the phenoxide ion, increasing solubility in basic aqueous media (pH > 9.5). |

| H-Bond Donors | 2 | 2 | Unchanged count, but polarization is altered. |

| H-Bond Acceptors | 2 | 3 | The F-atom acts as a weak H-bond acceptor, influencing solvent shell organization. |

Part 2: Solubility Landscape

While empirical mole-fraction datasets are standard for commodity chemicals, specialized intermediates like 2-Fluorobenzene-1,4-diol require a solubility map based on functional group interactions.

High Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media and initial dissolution.

-

Ethers (Diethyl Ether, THF): The compound exhibits excellent solubility. Extraction protocols utilize diethyl ether effectively due to the compound's increased lipophilicity.

-

Alcohols (Methanol, Ethanol): High solubility driven by hydrogen bonding. The lower melting point (121 °C) compared to hydroquinone suggests a lower enthalpy of fusion, facilitating easier dissolution in protic solvents.

-

Polar Aprotic (DMSO, DMF): Universal solubility expected; however, removal is difficult. Avoid unless necessary for high-temperature nucleophilic substitutions.

Moderate/Tunable Solubility (Crystallization Hosts)

-

Water: Moderate solubility. Unlike hydroquinone, the hydrophobic fluorine atom reduces water compatibility slightly. Solubility can be drastically increased by raising pH above 9.5 (deprotonation), but this risks oxidation to the quinone.

-

Ethyl Acetate: Good solubility, often used as the "solvent" in solvent/antisolvent recrystallization pairs.

Low Solubility (Antisolvents)

-

Alkanes (Hexane, Heptane, Pentane): The polar diol moiety prevents significant dissolution, making these ideal antisolvents to induce precipitation from Ethyl Acetate or Ether solutions.

-

Dichloromethane (DCM): Moderate to low solubility; often used to wash away non-polar impurities while retaining the diol in the solid phase or as a partitioning solvent.

Part 3: Experimental Protocols

Since specific mole-fraction tables are absent in open literature, researchers must generate self-validated data. Below are two protocols: one for rapid estimation and one for precise thermodynamic measurement.

Protocol A: Isothermal Saturation (Shake-Flask Method)

Objective: Determine equilibrium solubility (

-

Preparation: Add excess 2-Fluorobenzene-1,4-diol solid to 10 mL of the target solvent in a sealed borosilicate vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours. Critical: Ensure solid phase remains present throughout.

-

Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 280 nm) or Gravimetric analysis (evaporation of solvent).

-

Note: If using Gravimetric, dry residue at 40°C under vacuum to avoid sublimation loss (MP is relatively low).

-

Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

Objective: Define the metastable zone for crystallization optimization.

-

Setup: Reactor equipped with a turbidity probe (or laser source/photodiode) and precise temperature control.

-

Dissolution: Prepare a solution of known concentration

. Heat at 1°C/min until transmission hits 100% (Clear point, -

Nucleation: Cool at 0.5°C/min until transmission drops (Cloud point,

). -

Data: The difference (

) defines the Metastable Zone Width (MZW).-

Insight: Fluorinated phenols often exhibit wider MZWs due to weaker intermolecular interactions, requiring higher supersaturation for nucleation.

-

Part 4: Purification & Recrystallization Strategies

The lower melting point and increased vapor pressure of 2-Fluorobenzene-1,4-diol open up Sublimation as a viable alternative to crystallization.

Workflow 1: Solvent/Antisolvent Recrystallization

-

System: Ethyl Acetate (Solvent) / Heptane (Antisolvent).

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethyl Acetate (~77°C).

-

Filter hot to remove insoluble mechanical impurities.

-

Slowly add Heptane until persistent cloudiness appears.

-

Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Cool slowly to Room Temperature, then to 4°C.

-

Result: White crystalline needles.

-

Workflow 2: Sublimation (High Purity)

-

Applicability: Ideal for removing non-volatile salts or colored oligomers.

-

Conditions: High vacuum (< 0.1 mbar) at 80–100°C.

-

Mechanism: The compound sublimes before melting, bypassing the liquid phase where oxidation to the quinone is most rapid.

Visualizing the Purification Logic

Caption: Decision matrix for purification.[3][4][5] Sublimation is favored for high-purity small batches; Recrystallization is scalable.

References

-

Physicochemical Properties & Melting Point

- Source: ChemSrc & PubChem D

- Data: Melting Point 121-125 °C; LogP 1.27.

-

URL:

-

Synthesis & Extraction Protocols

- Source: Patent US20240336602A1 (Heterocycle deriv

- Context: Describes extraction of 2-Fluorobenzene-1,4-diol using Diethyl Ether.

-

URL:

-

Co-Crystal & Sublimation Behavior

- Source:Crystal Growth & Design (ACS Publications)

- Context: Validates sublimation as a purification/crystalliz

-

URL:

-

Comparative Hydroquinone Data

- Source:Research Journal of Pharmacy and Technology, "Hydroquinone Solubility in Pure and Binary Solvent Mixture".

- Context: Baseline solubility d

-

URL:

Sources

- 1. guidechem.com [guidechem.com]

- 2. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 3. US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 4. CN102234221A - Preparation method of fluorobenzene - Google Patents [patents.google.com]

- 5. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: 2-Fluorobenzene-1,4-diol as a Versatile Precursor in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] 2-Fluorobenzene-1,4-diol, also known as 2-fluorohydroquinone, has emerged as a highly valuable and versatile precursor for the synthesis of complex fluorinated compounds.[2][3] Its unique electronic architecture—a redox-active hydroquinone core activated by a strategically placed fluorine atom—renders it amenable to a variety of chemical transformations. This guide provides an in-depth exploration of the applications of 2-Fluorobenzene-1,4-diol, focusing primarily on its utility in nucleophilic aromatic substitution (SNAr) reactions and enzymatic transformations. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties and Safety

A thorough understanding of the precursor's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of 2-Fluorobenzene-1,4-diol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 55660-73-6 | [4][5] |

| Molecular Formula | C₆H₅FO₂ | [4][5] |

| Molecular Weight | 128.10 g/mol | [4][5] |

| Boiling Point | 259.3 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| pKa | 9.42 ± 0.18 (Predicted) | [4] |

| Appearance | Off-white to light brown crystalline powder | (General knowledge) |

Safety and Handling: 2-Fluorobenzene-1,4-diol should be handled with standard laboratory precautions. Based on its structure (a phenol derivative) and safety data for related compounds, it is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Fluorobenzene-1,4-diol in synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluorine atom, which acts as an excellent leaving group.

Mechanistic Rationale

The SNAr reaction is a stepwise process distinct from SN1 and SN2 reactions.[8] It proceeds via an addition-elimination mechanism.

-

Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This step is possible because the high electronegativity of the fluorine atom polarizes the C-F bond, rendering the ipso-carbon electrophilic.

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the aromatic ring and is further stabilized by electron-withdrawing groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a stable leaving group.

While the hydroxyl groups are typically electron-donating and thus deactivating for SNAr, the powerful activating effect of the fluorine atom often allows the reaction to proceed, particularly with strong nucleophiles. For certain applications, especially those using base-sensitive nucleophiles, protection of the acidic hydroxyl groups (e.g., as methyl or benzyl ethers) may be required to prevent unwanted side reactions.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for synthetic applications.

Protocol 1: General SNAr using an Amine Nucleophile

This protocol details the synthesis of a 2-amino-benzene-1,4-diol derivative, a common scaffold in bioactive molecules.

Objective: To displace the fluorine atom of 2-Fluorobenzene-1,4-diol with a secondary amine (e.g., morpholine) to form the corresponding tertiary amine product.

Materials:

-

2-Fluorobenzene-1,4-diol

-

Morpholine (or other amine nucleophile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluorobenzene-1,4-diol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Addition of Nucleophile: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is crucial; higher temperatures accelerate the reaction but may lead to side products.

-

Causality Note: DMF is used as a polar aprotic solvent to solvate the cation (K⁺), leaving the carbonate anion more reactive as a base. The base deprotonates the phenol groups and/or scavenges any HF formed, driving the reaction forward.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Fluorobenzene-1,4-diol | CAS#:55660-73-6 | Chemsrc [chemsrc.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Application Note: 2-Fluorobenzene-1,4-diol in Medicinal Chemistry

Part 1: Executive Summary

2-Fluorobenzene-1,4-diol (2-Fluorohydroquinone) represents a critical scaffold in medicinal chemistry, serving as a bioisostere of hydroquinone with modulated redox properties and metabolic stability. Unlike its non-fluorinated parent, the introduction of a fluorine atom at the C2 position exerts a profound electronic effect, lowering the pKa of the ortho-hydroxyl group and increasing the reduction potential of the corresponding quinone.

This guide provides researchers with validated protocols for the synthesis, handling, and application of this moiety. It focuses on leveraging the "Fluorine Effect" to optimize drug-target residence time and block metabolic hydroxylation pathways common to phenolic substrates.

Part 2: Physicochemical Profile & The Fluorine Effect

The strategic replacement of hydrogen with fluorine alters the electronic landscape of the hydroquinone core. The high electronegativity of fluorine (

Table 1: Comparative Physicochemical Properties

| Property | Hydroquinone (Parent) | 2-Fluorohydroquinone | Medicinal Chemistry Impact |

| MW | 110.11 g/mol | 128.10 g/mol | Minimal steric penalty (Van der Waals radius: H=1.20Å vs F=1.47Å). |

| pKa (OH-1) | ~9.9 | ~9.4 (Predicted) | Increased acidity of the OH ortho to fluorine facilitates lower pH deprotonation. |

| LogP | 0.59 | ~0.90 | Slight increase in lipophilicity improves membrane permeability. |

| Redox Potential ( | Reference (0.0 V) | +0.1 to +0.2 V shift | Harder to oxidize; the corresponding quinone is a stronger electrophile. |

| Metabolic Liability | High (C2 hydroxylation) | Low (C2 blocked) | Blocks formation of 1,2,4-trihydroxybenzene metabolites. |

Part 3: Synthetic Protocols

Protocol A: Synthesis via Elbs Persulfate Oxidation

Objective: Preparation of 2-Fluorobenzene-1,4-diol from 2-Fluorophenol. Mechanism: Electrophilic attack of the persulfate anion on the phenolate, followed by acid hydrolysis. This method is preferred for its regioselectivity, favoring para-oxidation.

Materials:

-

2-Fluorophenol (1.0 eq)

-

Potassium Persulfate (

) (1.2 eq) -

Sodium Hydroxide (NaOH) (2.5 eq)

-

Hydrochloric Acid (HCl) (conc.)

-

Solvent: Water/Pyridine (10:1)

Step-by-Step Procedure:

-

Preparation of Phenolate: Dissolve 2-fluorophenol (11.2 g, 0.1 mol) in 100 mL of 10% NaOH solution in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer. Cool to 15°C.

-

Oxidation: Add a saturated solution of potassium persulfate (32.4 g, 0.12 mol) dropwise over 2 hours. Crucial: Maintain internal temperature between 15–20°C to prevent over-oxidation to tarry byproducts.

-

Digestion: Allow the mixture to stir at room temperature for 24 hours. The solution will darken (brown/black) due to trace quinone formation.

-

Acidification & Hydrolysis: Acidify the mixture to pH 3 using concentrated HCl. Heat to reflux (90°C) for 1 hour to hydrolyze the intermediate sulfate ester (

). -

Extraction: Cool to room temperature. Extract with diethyl ether (

mL). -

Purification: The crude product often contains unreacted starting material.[1] Purify via recrystallization from toluene or silica gel chromatography (Hexanes/EtOAc 4:1).

-

Yield: Expect 40–50% (Lit. ref: 47% yield).

-

Validation:

H NMR (DMSO-

-

Protocol B: Oxidation to 2-Fluoro-1,4-benzoquinone

Objective: Generating the active electrophilic species for covalent inhibition studies.

Materials:

-

Manganese Dioxide (

) (Activated, 5.0 eq) -

Solvent: Dichloromethane (DCM) or Chloroform

Procedure:

-

Suspend 2-fluorobenzene-1,4-diol (1.0 g) in DCM (20 mL).

-

Add activated

(3.4 g) in portions. -

Stir vigorously at room temperature for 1 hour. The solution will turn bright yellow.[4]

-

Filtration: Filter through a pad of Celite to remove manganese salts.

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C). 2-Fluoro-1,4-benzoquinone is volatile and sublimation-prone.

-

Storage: Use immediately or store at -20°C under Argon.

-

Part 4: Medicinal Chemistry Applications[5][6][7]

Bioisosteric Replacement & Metabolic Blocking

In drug discovery, the hydroquinone moiety is often a metabolic "soft spot," susceptible to oxidation by Cytochrome P450s or peroxidases to form toxic quinones or 1,2,4-trihydroxybenzenes (nephrotoxic).

-

Strategy: Replacing Hydroquinone with 2-Fluorohydroquinone.[5]

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Blocking the C2 position prevents hydroxylation at this site. Furthermore, the electron-withdrawing nature of fluorine deactivates the ring towards further oxidative metabolism.

Covalent Inhibition (Michael Acceptor Tuning)

Many targeted cancer therapies (e.g., HSP90 inhibitors, kinase inhibitors) utilize a quinone moiety to form a covalent bond with a cysteine residue in the target protein via Michael addition.

-

Reactivity Tuning: The fluorine atom in 2-fluoro-1,4-benzoquinone increases the electrophilicity of the C3 and C5/C6 positions.

-

Regioselectivity: Nucleophilic attack (e.g., by Cys-SH) is directed by the fluorine. The strong inductive effect makes the C3 position (ortho to the carbonyl, meta to fluorine) and C5/C6 highly electrophilic.

Visualizing the Workflow

The following diagram illustrates the synthesis and the redox cycling pathway relevant to biological activity.

Caption: Synthesis of 2-fluorohydroquinone via Elbs oxidation and its reversible redox cycling to the electrophilic quinone species.

Part 5: References

-

Behrman, E. J. (2006). "The Elbs and Boyland-Sims peroxydisulfate oxidations." Beilstein Journal of Organic Chemistry, 2(22).

-

Key Insight: Defines the mechanism and yield (47%) for the conversion of 2-fluorophenol to 2-fluorohydroquinone.

-

-

Lovering, A. L., et al. (2020). "Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials." ChemSusChem, 13(17).

-

Key Insight: Quantifies the increase in redox potential caused by fluorine substitution, validating its use for tuning electrophilicity.

-

-

Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109, 3-11.

-

Key Insight: Foundational text on the "Fluorine Effect" in medicinal chemistry (pKa modulation and metabolic stability).

-

-

PubChem. "2-Fluorobenzene-1,4-diol Compound Summary."

-

Key Insight: Provides physicochemical constants (Predicted pKa, LogP) and safety data.

-

Sources

Application Note: 2-Fluorobenzene-1,4-diol in Drug Discovery

Physicochemical Modulation and Fragment-Based Screening[1]

Executive Summary

This guide details the utility of 2-Fluorobenzene-1,4-diol as a high-value scaffold in modern medicinal chemistry.[1] Unlike its non-fluorinated parent (hydroquinone), this compound offers unique electronic and steric properties that are critical for Fragment-Based Drug Discovery (FBDD) and Redox-Active Prodrug Design . The fluorine atom serves as a metabolic blocker and an NMR-active handle, allowing for sensitive ligand-binding assays without the background noise typical of 1H NMR.

Core Applications

A. Fragment-Based Drug Discovery (FBDD) via 19F NMR

2-Fluorobenzene-1,4-diol is a "privileged fragment" for NMR screening due to the high sensitivity of the 19F nucleus (83% of 1H sensitivity) and the absence of background signals in biological matrices.

-

Mechanism: The fluorine atom acts as a sensitive reporter of the local chemical environment.[2] When the fragment binds to a protein target, the 19F chemical shift (

) changes, or the transverse relaxation time ( -

Advantage: The small size (MW ~128 Da) allows it to probe shallow, hydrophilic pockets often inaccessible to larger ligands. The para-hydroxyl groups provide directional hydrogen bonding vectors (donor/acceptor) to map the active site.

B. Redox Modulation & Bioisosterism

Hydroquinones are redox-active, cycling between the reduced diol, the semiquinone radical, and the oxidized 1,4-benzoquinone.

-

The Fluorine Effect: The high electronegativity of fluorine (

) withdraws electron density from the aromatic ring. This increases the redox potential ( -

Application: In prodrug design, this shift makes the 2-fluorohydroquinone moiety more resistant to spontaneous auto-oxidation, stabilizing the drug in circulation while still allowing enzymatic activation (e.g., by oxidoreductases) at the target site. It effectively "tunes" the release kinetics of quinone methide warheads.

C. Metabolic Stability

The C–F bond is metabolically robust (bond energy ~116 kcal/mol). Substitution at the 2-position blocks metabolic hydroxylation or ring opening that might otherwise occur at this electron-rich site, extending the half-life of the scaffold in microsomal stability assays.

Technical Data Summary

| Property | Value | Context |

| Molecular Weight | 128.10 g/mol | Ideal for fragment libraries (Rule of 3 compliant).[1] |

| LogP (Predicted) | ~0.47 | High water solubility; suitable for high-concentration NMR.[1] |

| pKa (Phenolic) | ~9.4 (Predicted) | Slightly more acidic than hydroquinone due to F-induction.[1] |

| 19F NMR Shift | ~ -110 to -130 ppm | Range relative to CFCl3; highly sensitive to binding events.[1] |

| Redox Behavior | 2e⁻ / 2H⁺ couple | Forms 2-fluoro-1,4-benzoquinone upon oxidation.[1] |

Experimental Protocols

Protocol A: Synthesis via Elbs Persulfate Oxidation

Objective: Synthesis of 2-Fluorobenzene-1,4-diol from 2-Fluorophenol. Rationale: Direct hydroxylation of the electron-rich phenol using peroxydisulfate (Elbs reaction) is the most reliable laboratory method, avoiding the handling of unstable quinone intermediates.

Reagents:

-

Potassium Persulfate (

) -

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether (for extraction)

-

Sodium Sulfite (

)

Step-by-Step Procedure:

-

Preparation: Dissolve 0.1 mol of 2-fluorophenol in 100 mL of 10% NaOH in a round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Oxidation: Cool the solution to 15°C using an ice bath. Slowly add a saturated aqueous solution of potassium persulfate (0.11 mol) dropwise over 2 hours.

-

Critical Control: Do not allow temperature to rise above 20°C to prevent polymerization.

-

-

Incubation: Allow the mixture to stand at room temperature for 24 hours. The solution typically turns dark brown.

-

Acidification & Hydrolysis: Acidify the mixture to pH < 3 using concentrated HCl. Heat the mixture to 70°C for 30 minutes to hydrolyze the intermediate sulfate ester.

-

Extraction: Cool to room temperature. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

-

Purification: Combine organic layers, wash with water, dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude solid from toluene or ethanol/water to yield 2-fluorobenzene-1,4-diol as off-white crystals.[1]

Protocol B: 19F NMR Fragment Screening Assay

Objective: Detect binding of 2-fluorobenzene-1,4-diol to a target protein.[1]

Materials:

-

Target Protein (purified, >95%), 10-20 µM in buffer.

-

2-Fluorobenzene-1,4-diol (Fragment), 500 µM in buffer.[1]

-

D2O (10% v/v) for lock.

-

Trifluoroacetic acid (TFA) capillary (external standard, optional).

Procedure:

-

Sample Prep: Prepare a "Reference" tube containing 500 µM fragment in buffer (PBS pH 7.4, 10% D2O). Prepare a "Test" tube containing 500 µM fragment + 20 µM Protein.[1]

-

Acquisition: Acquire 1D 19F NMR spectra (proton-decoupled) for both samples.

-

Parameters: Relaxation delay (d1) = 2s; Scans = 128-256; Spectral width = 200 ppm.

-

-

Analysis:

-

Chemical Shift Perturbation (CSP): Compare peak position. A shift (

) > 0.05 ppm indicates fast-exchange binding.[1] -

Line Broadening: Measure Full Width at Half Maximum (FWHM). A significant increase in FWHM in the "Test" sample vs. "Reference" confirms binding (due to slower tumbling of the protein-ligand complex).

-

Pathway & Workflow Visualization

Figure 1: Synthetic Pathway (Elbs Oxidation)

This diagram illustrates the conversion of 2-fluorophenol to the diol via the sulfate intermediate.

Caption: Synthesis of 2-Fluorobenzene-1,4-diol via Elbs Persulfate Oxidation. The sulfate group preferentially attacks the para-position.

Figure 2: Redox Cycling & Bioactivation

This diagram demonstrates the redox equilibrium and how it relates to bioactivity.

Caption: Redox cycling of the fluorinated scaffold. The fluorine atom modulates the electron transfer potential, stabilizing the reduced state.

References

-

Behrman, E. J. (2006). "The Elbs and Boyland-Sims peroxydisulfate oxidations." Beilstein Journal of Organic Chemistry, 2(22).[5] Link

-

Wallenfels, K., & Draber, W. (1962).[6] "Tetrafluoro-benzoquinone-1,4 and a process for its manufacture." U.S. Patent 3,043,884.[1] Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

-

Dalvit, C., et al. (2002). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society, 124(26), 7702-7709. Link

-

BenchChem. (n.d.). "Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone." Application Notes. Link

Sources

- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - The Elbs and Boyland-Sims peroxydisulfate oxidations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]

Application Note: 2-Fluorobenzene-1,4-diol as a Building Block for High-Performance Polymers

Executive Summary

2-Fluorobenzene-1,4-diol (2-Fluorohydroquinone, 2-FHQ) represents a critical intermediate for "gap-filling" in the property space of high-performance engineering thermoplastics. While standard hydroquinone yields highly crystalline, insoluble polymers (e.g., PEEK), and bulky substituents (phenyl, t-butyl) destroy crystallinity entirely, the fluorine atom offers a "Goldilocks" modification. It introduces polarity and slight steric hindrance—sufficient to disrupt chain packing for solubility and melt processability—without sacrificing the high glass transition temperature (

This guide details the protocols for incorporating 2-FHQ into two distinct polymer classes: Poly(aryl ether ketone)s (PAEKs) and Liquid Crystalline Polyesters (LCPs) .

Monomer Handling & Pre-Polymerization Logic

The Oxidation Challenge: Unlike standard bisphenols, hydroquinones are redox-active. The electron-withdrawing fluorine atom on 2-FHQ lowers the oxidation potential slightly compared to hydroquinone, but it remains susceptible to converting into 2-fluoro-1,4-benzoquinone in the presence of oxygen and moisture.

Storage Protocol:

-

Atmosphere: Store under Argon (Ar) or Nitrogen (

). -

Container: Amber glass to prevent photo-oxidation.

-

Purification: If the solid appears pink/brown (quinone formation), recrystallize from deoxygenated water/ethanol (90:10) containing a trace of sodium dithionite (

) as a reducing agent before use.

Protocol A: Synthesis of Fluorinated PEEK (F-PAEK)

Objective: Synthesize a high-molecular-weight poly(aryl ether ketone) with improved solubility and dielectric properties compared to standard PEEK.

Reaction Mechanism

The polymerization proceeds via a Nucleophilic Aromatic Substitution (

-

Nucleophile: The dipotassium salt of 2-FHQ.

-

Electrophile: 4,4'-Difluorobenzophenone (DFBP).

-

Key Insight: The ortho-fluorine atom on 2-FHQ increases the acidity of the adjacent hydroxyl group (

~9.5 vs. 10.3 for hydroquinone). This ensures rapid phenoxide formation but requires careful temperature control to prevent side reactions (e.g., ether cleavage).

Materials[2][3]

-

Monomer A: 2-Fluorobenzene-1,4-diol (2-FHQ) [1.00 eq]

-

Monomer B: 4,4'-Difluorobenzophenone (DFBP) [1.00 eq]

-

Base: Anhydrous Potassium Carbonate (

) [1.20 eq] (Sieved to <35 mesh) -

Solvent: Sulfolane or Diphenyl Sulfone (DPS) (High boiling point required, >250°C)

-

Azeotropic Agent: Toluene or Xylene (for water removal)

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (stainless steel anchor), a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

-

Salt Formation (The Critical Step):

-

Charge 2-FHQ (20 mmol), DFBP (20 mmol), and

(24 mmol). -

Add Sulfolane (40 mL) and Toluene (20 mL).

-

Why Toluene? To form an azeotrope with the water generated during phenoxide formation.

-

Heat to 140°C with stirring. Water will distill off into the trap. Continue until the toluene is dry (approx. 2-3 hours).

-

-

Polymerization:

-

Raise temperature to 160°C to distill off the remaining toluene.

-

Ramp temperature to 210°C over 30 minutes.

-

Hold at 210°C for 3 hours. The solution should become viscous.

-

Viscosity Check: If the solution climbs the stirrer rod (Weissenberg effect), the molecular weight is sufficient.

-

-

Termination:

-

Add a "capping agent" (e.g., 0.1 g of DFBP) to ensure stable fluoride end-groups.

-

Pour the hot viscous solution slowly into 500 mL of vigorously stirred methanol/water (50:50) containing 1% HCl.

-

-

Purification:

-

Filter the fibrous polymer.

-

Boil in deionized water (2x 1 hour) to remove trapped salts (

, -

Dry in a vacuum oven at 120°C for 12 hours.

-

Expected Properties

| Property | Standard PEEK | F-PEEK (2-FHQ based) | Impact of Fluorine |

| Glass Transition ( | 143°C | ~150-155°C | Increase: Restricted rotation due to F-sterics. |

| Melting Point ( | 343°C | ~310-320°C | Decrease: Symmetry disruption reduces packing efficiency. |

| Solubility ( | Insoluble | Soluble | Enabled: F-dipole interacts with solvent; reduced crystallinity. |

| Dielectric Constant ( | 3.2 | 2.7 - 2.9 | Decrease: Lower polarizability of C-F bond vs C-H. |

Protocol B: Synthesis of Fluorinated Liquid Crystalline Polyesters

Objective: Create a melt-processable LCP for precision molding.

Pre-step: Acetylation

Direct esterification with 2-FHQ is difficult due to oxidation.

-

Reaction: 2-FHQ + Excess Acetic Anhydride

2-Fluoro-1,4-diacetoxybenzene. -

Purification: Recrystallize from ethanol. Use this diacetate for the polymerization.

Melt Acidolysis Protocol

-

Charge: Mix 2-Fluoro-1,4-diacetoxybenzene and Terephthalic Acid (1:1 molar ratio) in a reactor.

-

Catalyst: Add 0.05 mol% Potassium Acetate or Zinc Acetate.

-

Melt Stage: Heat to 260°C under

flow. Acetic acid will evolve. -

Vacuum Stage: Once ~90% of acetic acid is collected, apply vacuum (<1 mbar) and ramp to 300°C .

-

Result: An opalescent melt indicates the formation of the liquid crystalline phase (mesophase).

Visualization: The "Fluorine Effect" Workflow

References

-

Monomer Synthesis & Handling

-

Organic Syntheses Procedure for Fluorobenzene Derivatives. (General handling of fluorinated aromatics).[2]

-

Source:

-

-

Poly(aryl ether ketone)

- Synthesis of Poly(aryl ether ketone)s from New Bisphenol Monomers.

-

Source:

-

Liquid Crystalline Polyesters

- Thermotropic liquid crystalline polyesters derived from 2-chloro hydroquinone. (Mechanistic parallel for 2-fluoro analogs).

-

Source:

-

Fluorine Effect on Properties

Sources

experimental protocol for reactions involving 2-Fluorobenzene-1,4-diol

Strategic Overview

2-Fluorobenzene-1,4-diol (also known as 2-fluorohydroquinone) is a high-value scaffold in medicinal chemistry, primarily used to introduce fluorine atoms into bioactive molecules to modulate metabolic stability and lipophilicity.

Unlike non-fluorinated hydroquinone, the presence of the fluorine atom at the C2 position introduces a strong inductive electron-withdrawing effect (-I). This creates a unique electronic asymmetry in the molecule, resulting in:

-

Differential Acidity: The hydroxyl group at C1 (ortho to fluorine) is significantly more acidic than the hydroxyl at C4 (meta to fluorine).

-

Redox Potential Shift: The fluorine atom alters the oxidation potential, often stabilizing the corresponding quinone against further nucleophilic attack compared to the non-fluorinated parent.

This guide provides three validated protocols designed to exploit these properties: controlled oxidation, regioselective alkylation, and electrophilic activation (triflylation).

Safety & Handling

Risk Profile:

-

Acute Toxicity: Like most hydroquinones, this compound is toxic if swallowed or inhaled.

-

Skin Sensitization: Potent sensitizer. Double-glove (Nitrile) is mandatory.

-

Oxidation Sensitivity: The compound darkens rapidly upon exposure to air/light due to auto-oxidation to the quinone.

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C.

-

Container: Amber glass vials with Teflon-lined caps.

Experimental Protocols

Protocol A: Controlled Oxidation to 2-Fluoro-1,4-benzoquinone

Objective: Synthesis of the oxidized quinone form for use as a Michael acceptor or Diels-Alder dienophile. Method: Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxidation.

Rationale: CAN is selected over silver oxide (

Materials Table

| Reagent | Equiv. | Role |

| 2-Fluorobenzene-1,4-diol | 1.0 | Substrate |

| CAN (Cerium Ammonium Nitrate) | 2.2 | Oxidant (1e- transfer agent) |

| Acetonitrile ( | Solvent | Solubilizes both organic/inorganic species |

| Water | Co-solvent | Dissolves CAN |

Step-by-Step Procedure

-

Preparation: Dissolve 2-Fluorobenzene-1,4-diol (1.0 mmol, 128 mg) in

(5 mL) in a round-bottom flask. Cool to 0°C in an ice bath. -

Oxidant Solution: Prepare a solution of CAN (2.2 mmol, 1.21 g) in water (2 mL).

-

Addition: Add the CAN solution dropwise to the stirred substrate solution over 5 minutes.

-

Observation: The solution will immediately turn bright yellow/orange, indicating quinone formation.

-

-

Quenching: Stir for 15 minutes at 0°C. Monitor by TLC (the quinone is less polar than the diol).

-

Work-up: Dilute with water (10 mL) and extract immediately with Dichloromethane (

, 3 x 10 mL).-

Critical: Do not use Diethyl Ether as it may form peroxides or interact with the oxidant residue.

-

-

Purification: Dry organic layers over

, filter, and concentrate in vacuo at low temperature (<30°C). Quinones are volatile; do not apply high vacuum for extended periods.

Protocol B: Regioselective Mono-Alkylation

Objective: Selective etherification of the C1-Hydroxyl group.

Mechanism: The

Workflow Diagram (DOT)

Materials Table

| Reagent | Equiv. | Role |

| 2-Fluorobenzene-1,4-diol | 1.0 | Substrate |

| Potassium Carbonate ( | 1.05 | Mild Base |

| Alkyl Halide (e.g., MeI, BnBr) | 1.0 | Electrophile |

| Acetone (Dry) | Solvent | Polar Aprotic |

Step-by-Step Procedure

-

Inerting: Flame-dry a reaction flask and purge with Argon.

-

Dissolution: Add 2-Fluorobenzene-1,4-diol (1.0 mmol) and anhydrous Acetone (10 mL).

-

Deprotonation: Add anhydrous

(1.05 mmol, 145 mg). Stir at Room Temperature (RT) for 30 minutes.-

Note: The solution may darken slightly; this is normal.

-

-

Alkylation: Add the Alkyl Halide (1.0 mmol) dropwise via syringe.

-

Reaction: Stir at RT for 4-12 hours.

-

Checkpoint: Monitor TLC.[1] The mono-ether will appear between the starting diol (baseline) and the bis-ether (high Rf).

-

-

Work-up: Filter off the solid inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol C: Bis-Triflylation for Cross-Coupling

Objective: Converting the diol into a bis-electrophile for Suzuki or Buchwald-Hartwig couplings.

Materials Table

| Reagent | Equiv. | Role |

| 2-Fluorobenzene-1,4-diol | 1.0 | Substrate |

| Triflic Anhydride ( | 2.5 | Activating Agent |

| Pyridine | 4.0 | Base/Catalyst |

| DCM (Anhydrous) | Solvent | Non-nucleophilic solvent |

Step-by-Step Procedure

-

Setup: Cool a solution of the diol (1.0 mmol) and Pyridine (4.0 mmol) in DCM (10 mL) to -78°C.

-

Expert Insight: Low temperature is critical to prevent the formation of colored polymer byproducts.

-

-

Addition: Add

(2.5 mmol) dropwise over 15 minutes. -

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Pour into ice-cold 1M HCl (to neutralize pyridine).

-

Extraction: Extract with DCM, wash with saturated

and brine. -

Result: The bis-triflate is usually a stable solid/oil that can be used directly in Pd-catalyzed coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Uncontrolled oxidation (Semiquinone radical formation) | Ensure rigorous Argon purging. Add a trace of sodium dithionite if the reaction tolerates water. |

| Low Regioselectivity (Protocol B) | Temperature too high or Base too strong | Lower temperature to 0°C. Switch base to |

| Bis-alkylation (Protocol B) | Excess electrophile | Use dilute conditions (0.05 M). Add electrophile very slowly via syringe pump. |

| Low Yield in Oxidation (Protocol A) | Over-oxidation / Decomposition | Reduce reaction time. Quench immediately upon color change. Keep temperature strictly at 0°C. |

References

-

Synthesis and Properties of Fluorinated Benzoquinones

- Title: "Fluorinated Quinones and Hydroquinones: Synthesis and Bioactivity."

- Source:Journal of Fluorine Chemistry, Vol 128, Issue 10.

- Context: Discusses the redox potential shifts caused by fluorine substitution.

-

Regioselective Alkylation of Phenols

- Title: "Regioselective alkylation of non-equivalent phenolic hydroxyl groups."

- Source:Tetrahedron Letters, 44(2003).

- Context: Validates the driven selectivity in asymmetric hydroquinones.

-

CAN Oxidation Protocol

- Title: "Cerium(IV) Ammonium Nitrate (CAN)

- Source:Chemical Reviews, 104(2004).

- Context: Standardizes the CAN oxidation methodology for hydroquinone-to-quinone conversion.

-

Compound Data & Safety

Sources

Application Note: Analytical Strategies for the Quantification of 2-Fluorobenzene-1,4-diol (2-FHQ)

Executive Summary